N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple pyrazole rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The starting materials often include 1-ethyl-5-methyl-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole, which undergo alkylation and sulfonation reactions. The reaction conditions usually require the presence of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-[(1-methyl-5-phenyl-1H-pyrazol-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3,5-TRIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and phenylethyl groups provides distinct steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1,3,5-trimethyl-N-(2-phenylethyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-6-26-17(3)20(14-22-26)15-25(13-12-19-10-8-7-9-11-19)29(27,28)21-16(2)23-24(5)18(21)4/h7-11,14H,6,12-13,15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIFLLUEUKPGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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